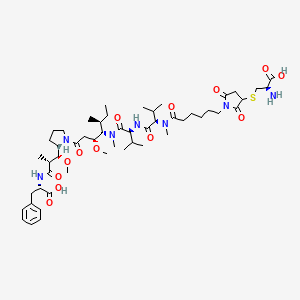
Denintuzumab mafodotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F via a maleimidocaproyl linker . This compound targets CD19, a B-cell-specific marker expressed in the vast majority of B-cell malignancies .
Preparation Methods
Denintuzumab mafodotin is synthesized through a multi-step process involving the conjugation of a humanized anti-CD19 monoclonal antibody to monomethyl auristatin F using a non-cleavable maleimidocaproyl linker . The preparation involves:
Monoclonal Antibody Production: The humanized anti-CD19 monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures.
Linker and Cytotoxic Agent Synthesis: Monomethyl auristatin F is synthesized chemically, and the maleimidocaproyl linker is prepared separately.
Chemical Reactions Analysis
Denintuzumab mafodotin undergoes several key reactions:
Conjugation Reaction: The thiol-maleimide reaction is used to attach the maleimidocaproyl linker to the monoclonal antibody.
Internalization and Release: Upon binding to CD19 on the surface of B-cells, the compound is internalized, and the cytotoxic agent is released inside the cell, disrupting microtubule polymerization and leading to cell death.
Scientific Research Applications
Denintuzumab mafodotin has several scientific research applications:
Cancer Therapy: It is primarily used in the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma.
Targeted Drug Delivery: The compound serves as a model for developing other antibody-drug conjugates targeting different antigens on cancer cells.
Biological Research: It is used in research to study the mechanisms of antibody-drug conjugates and their interactions with cancer cells.
Mechanism of Action
Denintuzumab mafodotin exerts its effects through a targeted mechanism:
Binding to CD19: The monoclonal antibody component binds specifically to the CD19 antigen on the surface of B-cells.
Internalization: The antibody-antigen complex is internalized by the cell, bringing the cytotoxic agent into the cell.
Cytotoxic Action: Monomethyl auristatin F disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Denintuzumab mafodotin is compared with other antibody-drug conjugates targeting B-cell malignancies:
Brentuximab Vedotin: Targets CD30 and is used in the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Polatuzumab Vedotin: Targets CD79b and is used in the treatment of diffuse large B-cell lymphoma.
Loncastuximab Tesirine: Targets CD19 and is used in the treatment of relapsed or refractory large B-cell lymphoma.
This compound is unique due to its specific targeting of CD19 and the use of a non-cleavable linker, which ensures the stability of the conjugate until it reaches the target cell .
Properties
Key on ui mechanism of action |
Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. |
|---|---|
CAS No. |
1165741-01-4 |
Molecular Formula |
C52H83N7O13S |
Molecular Weight |
1046.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |
InChI Key |
BXTJCSYMGFJEID-XMTADJHZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


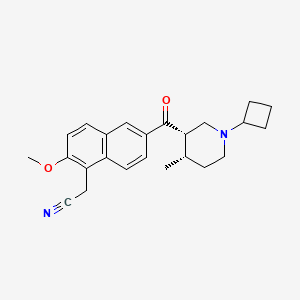
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)
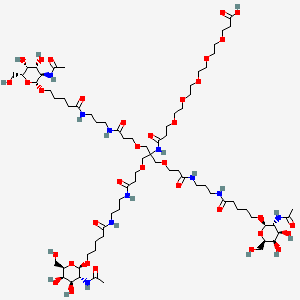
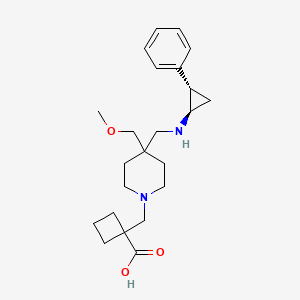
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
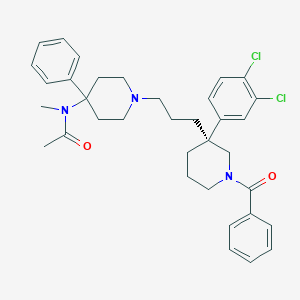
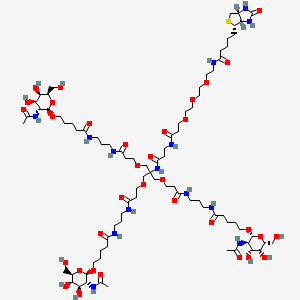
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)
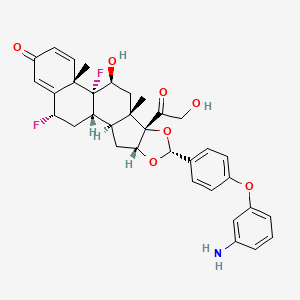
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
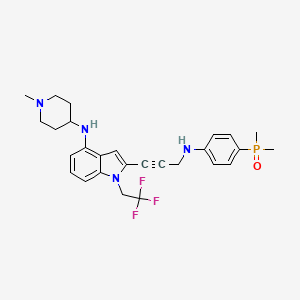
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
